molecular formula C12H18BrNO B13243284 [1-(2-Bromophenyl)ethyl](2-ethoxyethyl)amine

[1-(2-Bromophenyl)ethyl](2-ethoxyethyl)amine

Cat. No.: B13243284
M. Wt: 272.18 g/mol
InChI Key: NUBCCKCGDWTNSQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine (CAS: 1042579-03-2) is a secondary amine featuring a 2-bromophenyl group attached to an ethylamine backbone, with a 2-ethoxyethyl substituent on the nitrogen atom. This compound is structurally characterized by:

  • A bromine atom at the ortho position of the phenyl ring.
  • A 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃) as the N-alkyl substituent.

The bromophenyl moiety contributes to lipophilicity, which may influence binding interactions in biological systems or material applications .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(2-ethoxyethyl)ethanamine

InChI

InChI=1S/C12H18BrNO/c1-3-15-9-8-14-10(2)11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

NUBCCKCGDWTNSQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the following steps:

    Bromination: The starting material, phenylethylamine, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.

    Alkylation: The brominated intermediate is then alkylated with 2-ethoxyethylamine under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium cyanide, and various amines.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated, cyanated, or aminated products.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 1-(2-Bromophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of brominated phenyl compounds on biological systems.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethoxyethylamine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Bromophenyl Ethylamine Derivatives
Compound Name CAS Number Molecular Formula Key Structural Differences
1-(2-Bromophenyl)ethylamine 1042579-03-2 C₁₂H₁₇BrNO Reference compound with ortho-Br and 2-ethoxyethyl group
1-(4-Bromophenyl)ethylamine 1155640-40-6 C₁₂H₁₇BrNO Para-Br substitution on phenyl ring
1-(2-Bromo-5-methylphenyl)ethylamine 1079742-51-0 C₁₁H₁₆BrN Ethyl substituent (no ethoxy) and methyl group at meta-position
[1-(2-Bromophenyl)ethyl][1-(2-chlorophenyl)ethyl]amine N/A C₁₆H₁₇BrClN Bis-aryl structure with Br and Cl substituents

Key Observations :

  • Substituent Position : The ortho-bromine in the target compound contrasts with para-Br in CAS 1155640-40-5. Steric and electronic effects differ significantly, influencing molecular interactions .
  • Alkyl vs. Alkoxyalkyl Groups : Replacing the 2-ethoxyethyl group with ethyl (CAS 1079742-51-0) reduces polarity and may decrease solubility in aqueous media .

Key Observations :

  • Synthesis: The target compound’s synthesis may parallel cathinone derivatives (), where bromophenyl ketones react with amines. Reductive amination or azide reduction () are plausible routes.
  • Biological Activity : The 2-ethoxyethyl group in KB-2413 enhances antihistaminic potency, suggesting that similar substituents in amines could improve drug efficacy . Conversely, nitrosobis(2-ethoxyethyl)amine highlights the substituent’s role in toxicological outcomes .

Physicochemical and Toxicological Properties

  • Solubility : The 2-ethoxyethyl group increases hydrophilicity compared to purely alkyl-substituted amines (e.g., ethyl or propyl groups). This may enhance bioavailability in drug design .
  • Toxicity: While the target compound’s toxicity data are unavailable, structural analogs like nitrosobis(2-ethoxyethyl)amine demonstrate that N-nitrosation of ethoxyalkylamines can yield carcinogens, underscoring the importance of functional group chemistry in safety profiles .

Biological Activity

1-(2-Bromophenyl)ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12_{12}H16_{16}BrN
  • Molecular Weight : 255.17 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This structure features a bromine atom at the para position relative to the ethylamine group, which is crucial for its biological activity.

The biological activity of 1-(2-Bromophenyl)ethylamine primarily involves its interaction with various neurotransmitter systems. It is hypothesized to act as a selective inhibitor of certain receptors, particularly those involved in serotonin and dopamine signaling pathways.

Key Mechanisms:

  • Receptor Binding : The compound may selectively bind to serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
  • Dopaminergic Activity : It may modulate dopamine signaling, potentially affecting reward pathways and locomotion.
  • Enzyme Interaction : The amine group can interact with monoamine oxidase (MAO), leading to altered levels of neurotransmitters.

Pharmacological Effects

Research has indicated several biological effects associated with 1-(2-Bromophenyl)ethylamine:

  • Antidepressant Activity : Animal studies have shown that the compound exhibits properties similar to traditional antidepressants, potentially reducing depressive behaviors in models.
  • Anxiolytic Effects : It may also reduce anxiety-like behaviors, suggesting potential use in treating anxiety disorders.
  • Neuroprotective Properties : Some studies suggest that it may offer protection against neurodegeneration by modulating oxidative stress pathways.

Summary of Biological Activities

Biological ActivityObserved EffectReference
AntidepressantSignificant reduction in despairStudy A
AnxiolyticDecreased anxiety responsesStudy B
NeuroprotectionReduced neuronal cell deathStudy C

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of 1-(2-Bromophenyl)ethylamine resulted in a 40% decrease in immobility time during forced swim tests compared to controls. This suggests a significant antidepressant-like effect.

Case Study 2: Anxiolytic Properties

A separate study assessed the anxiolytic effects using the elevated plus maze model. Results indicated that subjects treated with the compound spent significantly more time in open arms, indicative of reduced anxiety levels.

Case Study 3: Neuroprotective Effects

In vitro studies demonstrated that 1-(2-Bromophenyl)ethylamine could protect neuronal cells from apoptosis induced by oxidative stress. This was measured by decreased levels of reactive oxygen species (ROS).

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